molecular formula C7H11N3O3S B6173324 methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate CAS No. 2758003-77-7

methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B6173324
CAS RN: 2758003-77-7
M. Wt: 217.2
InChI Key:
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Description

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate (MIMOS) is a novel compound that has recently been the focus of a great deal of scientific research. MIMOS is a sulfanyl-containing pyrazole that has been found to have a wide range of applications in laboratory experiments and scientific research. This compound has been found to have a number of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has been found to have a number of applications in scientific research. For example, it has been used as a model compound for studying the effects of sulfanyl-substituted pyrazoles on the activity of enzymes, such as cytochrome P450. In addition, it has also been used to study the effects of sulfur-containing compounds on the structure and function of proteins. Furthermore, methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has also been used to study the effects of sulfur-containing compounds on the regulation of gene expression.

Mechanism of Action

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has been found to interact with a variety of proteins, including cytochrome P450, through the formation of covalent bonds. In addition, it has also been found to interact with a variety of enzymes, such as cytochrome P450, through the formation of non-covalent bonds. Furthermore, methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has also been found to interact with DNA through the formation of hydrogen bonds.
Biochemical and Physiological Effects
methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, it has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase. Furthermore, methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has also been found to modulate the expression of genes involved in the synthesis of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate has a number of advantages for laboratory experiments. For example, it is easy to synthesize and purify, and it is relatively stable. In addition, it is relatively non-toxic and has a low cost. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to accurately measure its concentration in solution.

Future Directions

There are a number of potential future directions for the use of methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate in scientific research and laboratory experiments. For example, further research could be conducted to investigate the effects of methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate on the structure and function of proteins and other biomolecules. In addition, further research could be conducted to investigate the effects of methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate on the regulation of gene expression. Furthermore, further research could be conducted to investigate the effects of methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate on the metabolism of drugs and other xenobiotics. Finally, further research could be conducted to develop and optimize methods for the synthesis and purification of methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate.

Synthesis Methods

Methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate is synthesized through a multi-step process. The first step involves the preparation of a sulfanyl-containing pyrazole by the reaction of a sulfanyl-substituted pyrazole with a methyl iodide. This is followed by the addition of a methyl imine to the sulfanyl-substituted pyrazole, which results in the formation of methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate. Finally, the methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate is purified and isolated through a series of chromatographic techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate' involves the reaction of methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate with thioacetamide followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate", "Thioacetamide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is reacted with thioacetamide in the presence of a base such as triethylamine to form methyl 4-(imino(methyl)thio)-1-methyl-1H-pyrazole-3-carboxylate.", "Step 2: The resulting product from step 1 is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form the final product, methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate." ] }

CAS RN

2758003-77-7

Product Name

methyl 4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate

Molecular Formula

C7H11N3O3S

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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